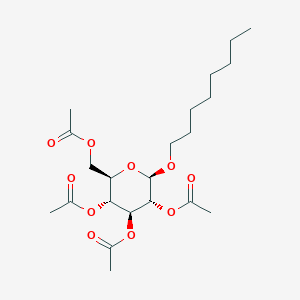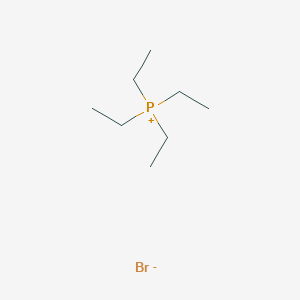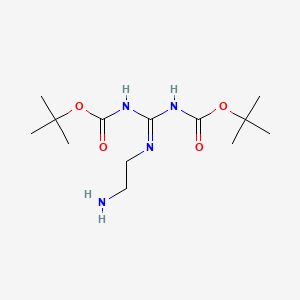
2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Übersicht
Beschreibung
2-(2-Aminoethyl)-1,3-di-Boc-guanidine, also known as 2-Boc-AEG, is an organic compound used in various scientific research applications. It is a primary amine derivative of guanidine, which is known for its ability to form strong hydrogen bonds. This compound has been used in a variety of biochemical and physiological experiments, and its unique properties have made it useful in many different fields. It has been used in the synthesis of peptides, as a reagent for the preparation of polymers networks, and in the study of protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Synthesis Methods : Improved methods for preparing bis-Boc protected guanidines, including 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, have been developed using N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride. This method is efficient for amino compounds that are highly deactivated either sterically or electronically (Kim & Qian, 1993).
Modification of Guanidine Group : An easy method for modifying the guanidine group in peptidic ligands has been described, highlighting the selective modulation of subtypes in RGD-binding integrin ligands. This involves using tailor-made precursor molecules for synthesizing terminally alkylated and acetylated guanidine groups (Kapp, Fottner, & Kessler, 2017).
Catalysis and Organic Chemistry
Catalysis for Protection of Amino Groups : Guanidine hydrochloride has been used as an organocatalyst for the chemoselective N-Boc protection of the amine moiety in various compounds, achieving selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines (Jahani et al., 2011).
Synthesis of Carbonyl 2-Amino-Pyrimidines : The compound has been utilized in a one-pot approach for synthesizing carbonyl 2-amino-pyrimidines from 1,3-diynes and guanidine, proving to be a tandem regioselective heterocyclization of 1,3-diynes with guanidine (Zhang, Zhao, & Zhao, 2015).
Bioorganic Chemistry and Materials Science
Antimicrobial Material Synthesis : The synthesis of lipidated 2-vinyl-4,4-dimethyl-5-oxazolone (VDM) oligomers using this compound has been reported, where these oligomers function as a versatile platform for generating antimicrobial materials. Their activities against bacteria and fungi were evaluated, demonstrating potential in antimicrobial applications (Grace et al., 2019).
Synthesis of Novel Hydroxylamine-Containing Analogues : This compound has been used in the synthesis of hydroxylamine-containing analogues of 1-guanidino-7-aminoheptane (GC7), acting as an inhibitor of deoxyhypusine synthase. The novel synthesis demonstrated the potential for investigating the interaction of these analogues with the active site of the enzyme (Khomutov et al., 2016).
Wirkmechanismus
Target of Action
Compounds similar to “2-(2-Aminoethyl)-1,3-di-Boc-guanidine” often interact with proteins or enzymes in the body. These could include receptors on the surface of cells or enzymes involved in critical biochemical pathways .
Mode of Action
The compound might bind to its target, altering the target’s normal function. This could inhibit or enhance the target’s activity, leading to changes in cellular function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction could alter the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2-(2-Aminoethyl)-1,3-di-Boc-guanidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with several enzymes, including proteases and kinases, by acting as an inhibitor or activator depending on the context. For instance, it has been observed to inhibit the activity of certain serine proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can interact with proteins involved in signal transduction pathways, such as protein kinases, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter the activity of neurotransmitter receptors, leading to changes in synaptic transmission and plasticity . In immune cells, it can modulate the expression of cytokines and other signaling molecules, thereby affecting immune responses . Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For instance, it can bind to the active sites of enzymes, such as proteases, and inhibit their activity by forming stable complexes . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to this compound may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The precise subcellular localization of this compound is essential for its role in various biochemical and cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKBELHRNEGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451044 | |
| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203258-44-0 | |
| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

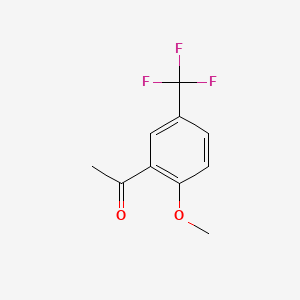

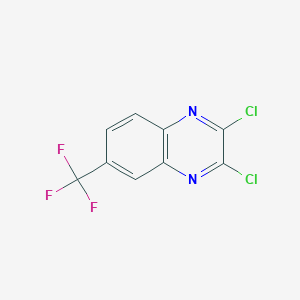


![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)






